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Compound of Interest

Compound Name: 1-epi-Regadenoson hydrazone

Cat. No.: B12399335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for regadenoson and its

known isomers and impurities. The control of these related substances is critical for ensuring

the quality, safety, and efficacy of regadenoson, an A2A adenosine receptor agonist used as a

pharmacologic stress agent in myocardial perfusion imaging. This document summarizes key

analytical data and experimental protocols to aid in the identification and characterization of

these compounds.

Data Presentation: A Comparative Analysis
The following tables summarize the key physical and spectroscopic characteristics of

regadenoson and its primary impurities. It is important to note that detailed, publicly available

spectroscopic data such as specific NMR chemical shifts and mass fragmentation patterns for

many impurities are limited and often proprietary to the manufacturers of analytical standards.

The information presented here is compiled from available scientific literature and supplier

documentation.

Table 1: Physicochemical Properties of Regadenoson and Its Impurities
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Compound Name Molecular Formula
Molecular Weight (
g/mol )

CAS Number

Regadenoson C₁₅H₁₈N₈O₅ 390.35 313348-27-5

Impurity A (Ethyl Ester

Impurity)
C₁₆H₁₉N₇O₆ 405.37 313348-16-2

Impurity C

(Deglycosylated

Impurity)

C₁₀H₁₀N₈O 258.25 1702334-23-3

Impurity D C₁₆H₁₉N₇O₆ 405.37 313348-16-2

Regadenoson

Carboxylic Acid
C₁₄H₁₅N₇O₆ 377.32 313348-29-7

2-Chloroadenosine C₁₀H₁₂ClN₅O₄ 301.69 146-77-0

Table 2: Spectroscopic Data Comparison

Note: Specific quantitative spectroscopic data for impurities are often found in Certificates of

Analysis provided by commercial suppliers of reference standards and are not always publicly

disclosed in scientific literature.
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Compound Spectroscopic Technique Key Observations/Data

Regadenoson ¹H NMR, ¹³C NMR

The structure of regadenoson

is confirmed by ¹H-NMR, ¹³C-

NMR, and mass spectrometry.

[1]

Mass Spectrometry

Provides the molecular ion

peak corresponding to its

molecular weight.

HPLC-UV

Main peak at a specific

retention time under defined

chromatographic conditions.

Impurity A ¹H NMR, ¹³C NMR

Expected to show signals

corresponding to an ethyl

group.

Mass Spectrometry

Molecular ion peak should

correspond to a molecular

weight of 405.37 g/mol .

Impurity C ¹H NMR, ¹³C NMR

The ¹H NMR spectrum of

Impurity C shows a singlet at δ

1.87 ppm, confirming the

methyl protons of an acetyl

group, in addition to other

signals.[2] The structure is

further confirmed by ¹³C NMR

and mass analysis.[2]

Mass Spectrometry

Molecular ion peak should

correspond to a molecular

weight of 258.25 g/mol .

Impurity D ¹H NMR, ¹³C NMR

Characterized as 1-(6-amino-

9H-purin-2-yl)-N-methyl-1H-

pyrazole-4-carboxamide.[2]
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HPLC

Observed at a relative

retention time (RRT) of 0.89

with respect to regadenoson.

[2]

Regadenoson Carboxylic Acid ¹H NMR, ¹³C NMR

Expected to lack the signals

for the methylamino group and

show a carboxylic acid proton

signal.

Mass Spectrometry

Molecular ion peak should

correspond to a molecular

weight of 377.32 g/mol .

2-Chloroadenosine HPLC-UV

Can be separated from

regadenoson and its other

impurities using a validated

RP-HPLC method.

Experimental Protocols
The characterization and quantification of regadenoson and its impurities are predominantly

performed using High-Performance Liquid Chromatography (HPLC). The following protocols

are based on methods described in the scientific literature for the analysis of regadenoson and

its related substances.

1. RP-HPLC Method for the Determination of Regadenoson and its Impurities[3]

Instrumentation: A gradient HPLC system with a UV detector.

Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 µm particle size (or equivalent).

Mobile Phase A (Buffer): 1.0 mL of Methane Sulfonic Acid in 1000 mL of water.

Mobile Phase B: Acetonitrile.

Diluent: Dimethyl Sulfoxide (DMSO).

Flow Rate: 0.8 mL/min.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://machinery.mas.bg.ac.rs/bitstream/id/14563/Ms-bms-cpa-2019-35.pdf
https://www.jetir.org/papers/JETIR2402659.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detector Wavelength: 272 nm.

Column Temperature: 30°C.

Injection Volume: 5 µL.

Run Time: 55 minutes.

Expected Retention Time for Regadenoson: Approximately 17.1 minutes.

2. Forced Degradation Studies[4]

Forced degradation studies are essential for identifying potential degradation products and

demonstrating the stability-indicating nature of analytical methods. These studies typically

involve subjecting the drug substance to stress conditions as per ICH guidelines (Q1A(R2)).

Acid Hydrolysis: Regadenoson shows significant degradation under acidic conditions.

Base Hydrolysis: Rapid degradation is observed upon exposure to basic conditions.

Oxidative Degradation: Significant degradation occurs under oxidative stress.

Thermal and Photolytic Stress: Regadenoson is reported to be relatively stable under

thermal and photolytic stress conditions.

Five novel degradation products were identified through forced degradation studies, and their

structures were characterized using IR, ¹H NMR, ¹³C NMR, and Mass spectra.[4]

Mandatory Visualizations
Diagram 1: Relationship between Regadenoson and its Impurities
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Caption: Relationship between Regadenoson and its impurities.

Diagram 2: Experimental Workflow for Impurity Analysis
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Caption: A typical experimental workflow for regadenoson impurity analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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